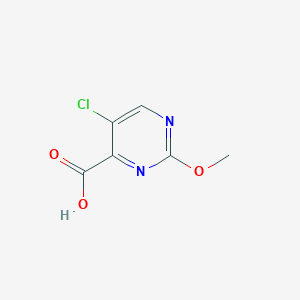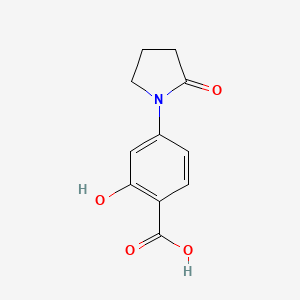
2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid” is a chemical compound with the molecular formula C11H11NO4 . It has a molecular weight of 221.21 . The compound is in solid form .
Molecular Structure Analysis
The InChI code for “2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid” is 1S/C11H11NO4/c13-9-6-7 (3-4-8 (9)11 (15)16)12-5-1-2-10 (12)14/h3-4,6,13H,1-2,5H2, (H,15,16) .Physical And Chemical Properties Analysis
“2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid” is a solid compound . It has a molecular weight of 221.21 and a molecular formula of C11H11NO4 .Scientific Research Applications
Chemical Synthesis and Characterization
- A study detailed a new procedure for synthesizing 2-(3-methyl-2,5-di-oxopyrrolidin-lyl)benzoic acid, which could be related to the compound of interest, highlighting a method that provides cleaner material in higher overall yield compared to previously reported methods (Barker, Brimble, & McLeod, 2003).
Coordination Polymers and Crystal Structures
- Research on lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, which may share structural similarities with the compound , have been synthesized and characterized. These studies investigate the syntheses, crystal structures, and photophysical properties of these polymers, providing insights into their potential applications in materials science (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Biological Activity
- In the realm of biological research, specific derivatives of 2-hydroxy benzoic acid have been explored for their antibacterial and antifungal activities. These studies contribute to understanding the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2010).
Antioxidant Properties
- The antioxidant activities of novel derivatives, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, have been examined. These compounds were screened for their ability to scavenge DPPH radicals and through reducing power assays, indicating their potential as potent antioxidants (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Advanced Materials and Sensing
- Studies on midrange affinity fluorescent Zn(II) sensors from the Zinpyr family, involving complex benzoxaborole derivatives, hint at the broader applications of similar compounds in sensing and imaging within biological systems. This research underlines the potential for creating sensitive and selective probes for metal ions, which could have implications in both research and clinical diagnostics (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).
properties
IUPAC Name |
2-hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-9-6-7(3-4-8(9)11(15)16)12-5-1-2-10(12)14/h3-4,6,13H,1-2,5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPRYYXPWYNZBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

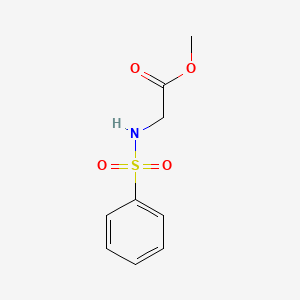
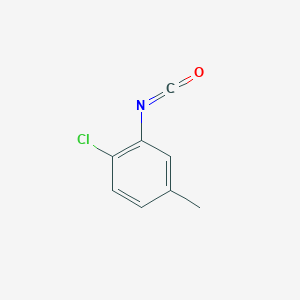
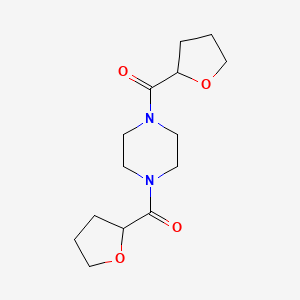
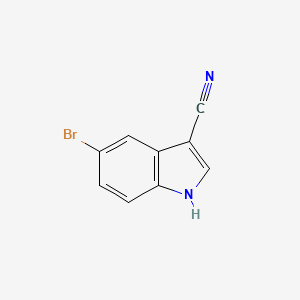

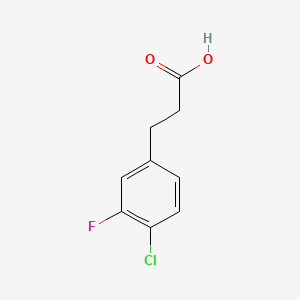
![N-[(3,4-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1352212.png)
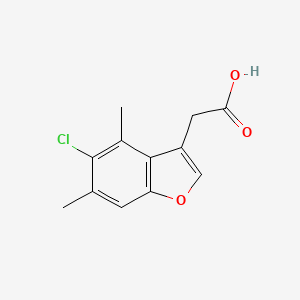
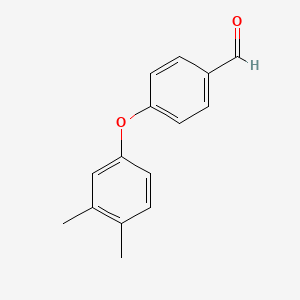
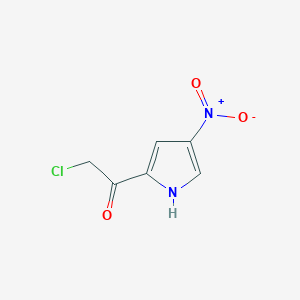
![4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1352222.png)
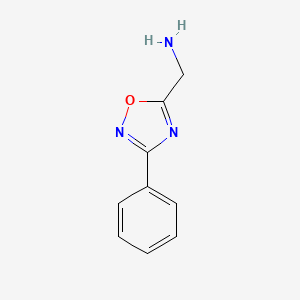
![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1352228.png)
